REACTION_CXSMILES
|
[BH4-].[Na+].[F:3][C:4]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:5]=1[CH:11]=[C:12]([N+:14]([O-])=O)[CH3:13]>C1COCC1>[F:3][C:4]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:5]=1[CH2:11][CH:12]([NH2:14])[CH3:13] |f:0.1|
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
BF3(Et2O)
|
Quantity
|
42.76 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)F)C=C(C)[N+](=O)[O-]
|
Name
|
compound D
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a dry flask were placed
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 8 h
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched
|
Type
|
ADDITION
|
Details
|
by carefully pouring the mixture to water
|
Type
|
TEMPERATURE
|
Details
|
heated to 80° C. for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The THF was removed under reduced pressure
|
Type
|
WASH
|
Details
|
the residue was washed with ether twice (2×50 mL)
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with ether until no product
|
Type
|
WAIT
|
Details
|
is left in aqueous layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracts were dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (silica-gel, CH2Cl2/MeOH=9/1 v/v)
|
Type
|
CUSTOM
|
Details
|
to give a colorless oil, 7.65 g, 88.9% yield
|
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=C(C=C1)F)CC(C)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |